molecular formula C13H10BrClO3S B2911891 4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate CAS No. 53271-10-6

4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate

Cat. No.: B2911891
CAS No.: 53271-10-6
M. Wt: 361.63
InChI Key: BXWUSDLRQCUFCI-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate is an organic compound with the molecular formula C13H10BrClO3S . This compound is characterized by the presence of both chloro and bromo substituents on a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate typically involves the sulfonation of 4-bromobenzenesulfonyl chloride with 4-chloro-3-methylphenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-chloro-3-methylphenol .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms a covalent bond with the nucleophile. This interaction can lead to the inhibition of enzyme activity or the modification of protein function .

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO3S/c1-9-8-11(4-7-13(9)15)18-19(16,17)12-5-2-10(14)3-6-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWUSDLRQCUFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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